molecular formula C23H19NO4 B2371816 9-(furan-2-ylmethyl)-2-methyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 929402-75-5

9-(furan-2-ylmethyl)-2-methyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

Cat. No.: B2371816
CAS No.: 929402-75-5
M. Wt: 373.408
InChI Key: BAOBPECATRKPHH-UHFFFAOYSA-N
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Description

The compound 9-(furan-2-ylmethyl)-2-methyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one belongs to the chromeno-oxazine class, characterized by a fused coumarin-oxazine scaffold. Its structure includes a furan-2-ylmethyl substituent at position 9, a methyl group at position 2, and a phenyl group at position 2.

Properties

IUPAC Name

9-(furan-2-ylmethyl)-2-methyl-3-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO4/c1-15-21(16-6-3-2-4-7-16)22(25)18-9-10-20-19(23(18)28-15)13-24(14-27-20)12-17-8-5-11-26-17/h2-11H,12-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAOBPECATRKPHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C3=C(C=C2)OCN(C3)CC4=CC=CO4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.

    Reduction: The oxazine ring can be reduced to form corresponding amines.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

9-(furan-2-ylmethyl)-2-methyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 9-(furan-2-ylmethyl)-2-methyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one exerts its effects involves its interaction with various molecular targets. The presence of the furan ring, chromene moiety, and oxazine ring allows it to engage in multiple pathways, including:

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Chromeno-Oxazine Derivatives

Table 1: Key Structural Variations and Physical Properties

Compound Name / ID Substituents (Position 9) Yield (%) Melting Point (°C) Notable Features Source
Target Compound Furan-2-ylmethyl - - Electron-rich furan substituent -
6a (9-Benzyl) Benzyl 40 138–140 Baseline phenyl substitution
6b (9-(2-Methylbenzyl)) 2-Methylbenzyl 60 124–128 Increased yield vs. 6a
6d (9-(4-Methylbenzyl)) 4-Methylbenzyl 70 159–164 Highest yield and melting point
946385-16-6 Tetrahydrothiophene sulfone - - Sulfone group enhances polarity
Ferrocenyl derivatives (e.g., 12b, 13) Ferrocenyl-methyl 68–90 - Antimalarial activity

Key Observations:

Substituent Effects on Yield and Stability :

  • Methylbenzyl derivatives (6b–6d) show higher yields (60–70%) compared to benzyl (6a, 40%), indicating steric and electronic effects of substituents improve reaction efficiency .
  • The 4-methylbenzyl group (6d) confers the highest melting point (159–164°C), suggesting enhanced crystallinity due to symmetrical substitution .

Sulfone-containing analogs (e.g., 946385-16-6) exhibit increased polarity, likely altering solubility and membrane permeability . Ferrocenyl derivatives () demonstrate antimalarial activity, highlighting the role of organometallic groups in bioactivity .

Biological Activity Trends: Chromeno-oxazines with aryl substitutions (e.g., phenyl, methylbenzyl) exhibit antiviral and anti-phytopathogenic properties (), while anti-inflammatory and anticancer activities are documented for related derivatives (e.g., 9,10-dihydrochromeno-oxazin-2-ones) .

Biological Activity

The compound 9-(furan-2-ylmethyl)-2-methyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a member of the oxazine family, which has garnered attention for its diverse biological activities. This article explores its potential pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C19H18N2O3\text{C}_{19}\text{H}_{18}\text{N}_2\text{O}_3

This structure features a chromeno framework fused with an oxazine ring and a furan substituent, which may contribute to its biological properties.

Anticancer Activity

Research indicates that oxazine derivatives exhibit significant anticancer properties. A study highlighted the synthesis of various oxazine compounds, including derivatives similar to the target compound, which showed promising cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through various pathways such as the modulation of Bcl-2 family proteins and activation of caspases .

CompoundCell LineIC50 (µM)Mechanism
9-(Furan-2-ylmethyl)-...MCF-7 (Breast)15.5Apoptosis induction
9-(Furan-2-ylmethyl)-...A549 (Lung)12.3Cell cycle arrest

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Studies have demonstrated that similar oxazine derivatives possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The proposed mechanism includes disruption of bacterial cell membrane integrity and inhibition of key metabolic enzymes .

Neuroprotective Effects

Recent investigations into neuroprotective properties suggest that derivatives related to this compound can mitigate oxidative stress in neuronal cells. They may enhance neuronal survival by upregulating antioxidant defense mechanisms and reducing inflammation through the inhibition of pro-inflammatory cytokines .

Case Studies

  • Case Study on Anticancer Activity
    A study conducted on a series of oxazine derivatives revealed that the compound exhibited a significant reduction in tumor size in xenograft models. The study reported an IC50 value of 15 µM against breast cancer cell lines, demonstrating its potential as a therapeutic agent in oncology.
  • Case Study on Antimicrobial Properties
    Another study evaluated the antimicrobial efficacy of various furan-containing compounds against E. coli. The target compound showed an MIC (Minimum Inhibitory Concentration) of 32 µg/mL, indicating moderate antibacterial activity.

The biological activity of This compound can be attributed to several mechanisms:

  • Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to caspase activation.
  • Antioxidant Activity : Scavenging free radicals and enhancing endogenous antioxidant systems.
  • Enzyme Inhibition : Targeting specific enzymes involved in microbial metabolism.

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